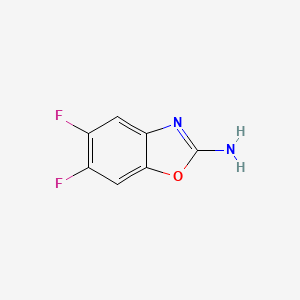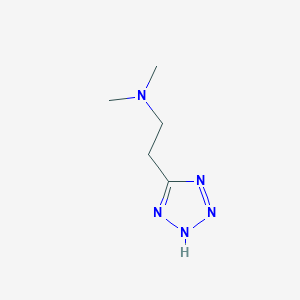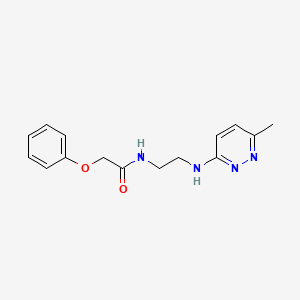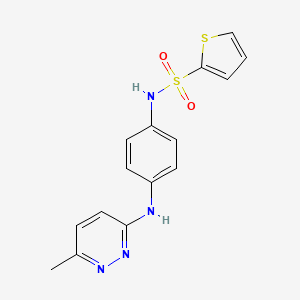![molecular formula C12H14N4O3 B2463903 4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine CAS No. 1429418-93-8](/img/structure/B2463903.png)
4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine” is a complex organic molecule that contains a pyridine and a nitro-substituted pyrazole group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Nitro groups (-NO2) are functional groups that consist of one nitrogen atom and two oxygen atoms. It’s important to note that nitro groups are often used in the synthesis of explosives .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR spectroscopy, infrared spectroscopy, and X-ray crystallography .Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
- Hydrogen Bonding in Derivatives: Studies have shown that molecules similar to 4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine, like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, exhibit complex hydrogen-bonded sheets, contributing to our understanding of molecular interactions in such compounds (Portilla et al., 2007).
- Molecular-Electronic Structure: Isomers of related compounds demonstrate polarized molecular-electronic structures, offering insights into the electronic properties of pyrazole derivatives (Portilla et al., 2007).
Synthesis and Biological Activities
- Synthesis of Derivatives: The synthesis process of related compounds, such as 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives, has been explored, revealing potential analgesic and antibacterial activities (Oleshchuk et al., 2019).
- Cyclization Reactions: Research on cyclizations of monocyclic 5-nitropyridin-2(1H)-ones has helped understand the formation of compounds with pyrazole structures (Smolyar & Yutilov, 2008).
Application in Imaging and Energetic Materials
- PET Imaging Agents: Derivatives have been synthesized for potential use in PET imaging for detecting enzymes in neuroinflammation, showcasing the application in medical imaging (Wang et al., 2018).
- Energetic Material Properties: Novel pyrazole compounds have been synthesized, demonstrating promising explosive properties and advancing the field of energetic materials (Dalinger et al., 2016).
Corrosion Inhibition and Surface Analysis
- Corrosion Inhibitors: Research on heterocyclic diazoles, including pyrazoles, has shown their effectiveness as corrosion inhibitors, which is crucial in material science and engineering (Babić-Samardžija et al., 2005).
Antitumor Agents and Structural Studies
- Antitumor Activity: Some pyridine derivatives related to this compound have exhibited antitumor activity, contributing to cancer research and drug development (Temple et al., 1992).
- Ligand Complex Chemistry: The derivatives have been used as ligands, demonstrating their potential in the synthesis and study of complex chemical structures (Halcrow, 2005).
Anti-Inflammatory and Analgesic Properties
- Anti-Inflammatory and Analgesic Activities: Novel pyrazolone derivatives have shown potential anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-9(2)15-7-11(16(17)18)12(14-15)19-8-10-3-5-13-6-4-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMNXVMFVDJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

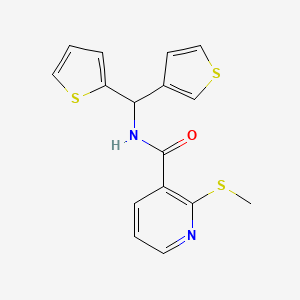

![(E)-4-(Dimethylamino)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2463825.png)
![3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2463830.png)
![6-ethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B2463831.png)
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2463832.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2463833.png)

